

Application Notes & Protocols: Investigating Opigolix in Rodent Models of Gynecological Pelvic Pain

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Compound of Interest

Compound Name: *Opigolix*

Cat. No.: *B1677450*

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Introduction: The Unmet Need in Pelvic Pain and the Role of GnRH Antagonists

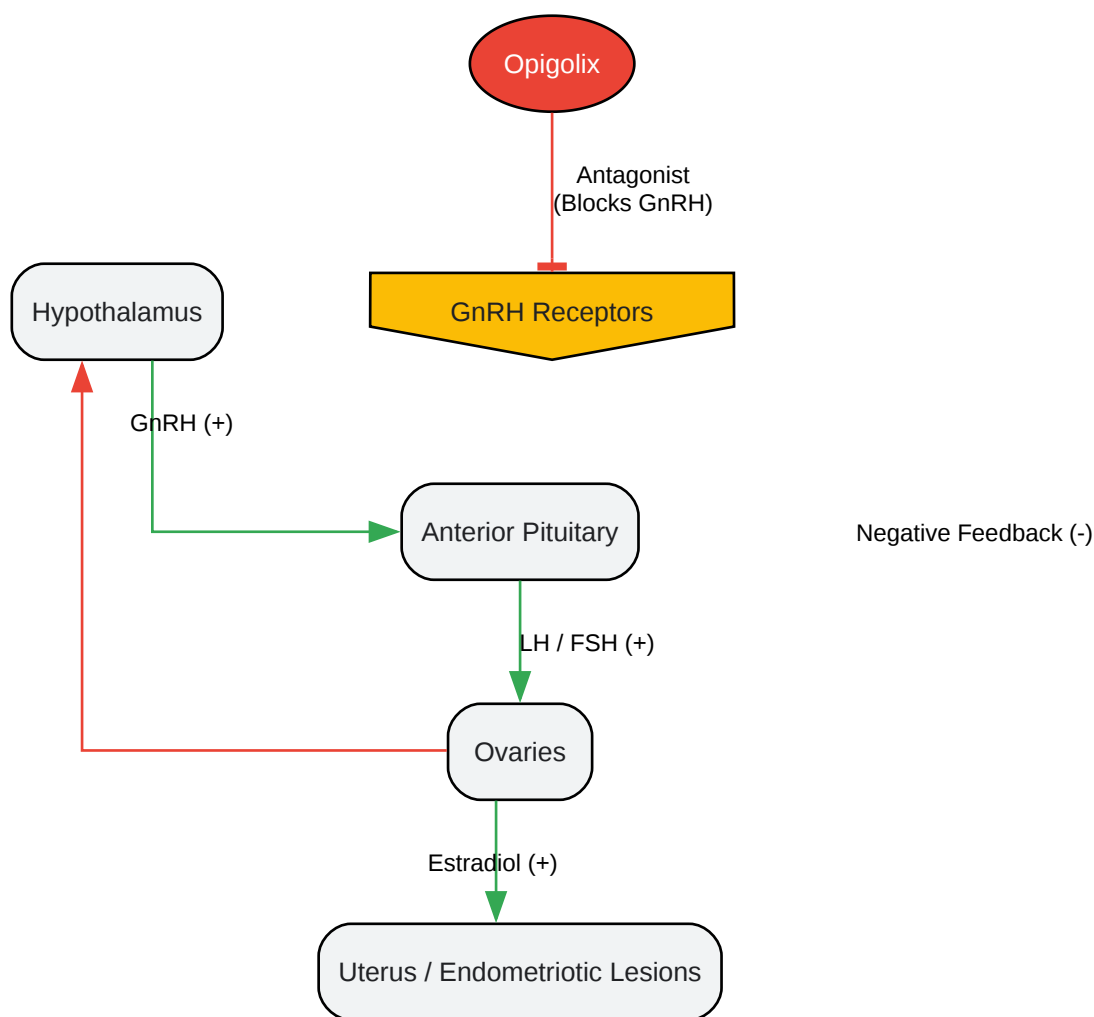
Chronic pelvic pain, often associated with gynecological disorders like endometriosis and uterine fibroids, represents a significant and debilitating condition with limited effective long-term treatments. The underlying pathophysiology frequently involves the cyclical hormonal activity of the hypothalamic-pituitary-gonadal (HPG) axis, leading to inflammation, lesion growth, and sensitization of neural pathways.

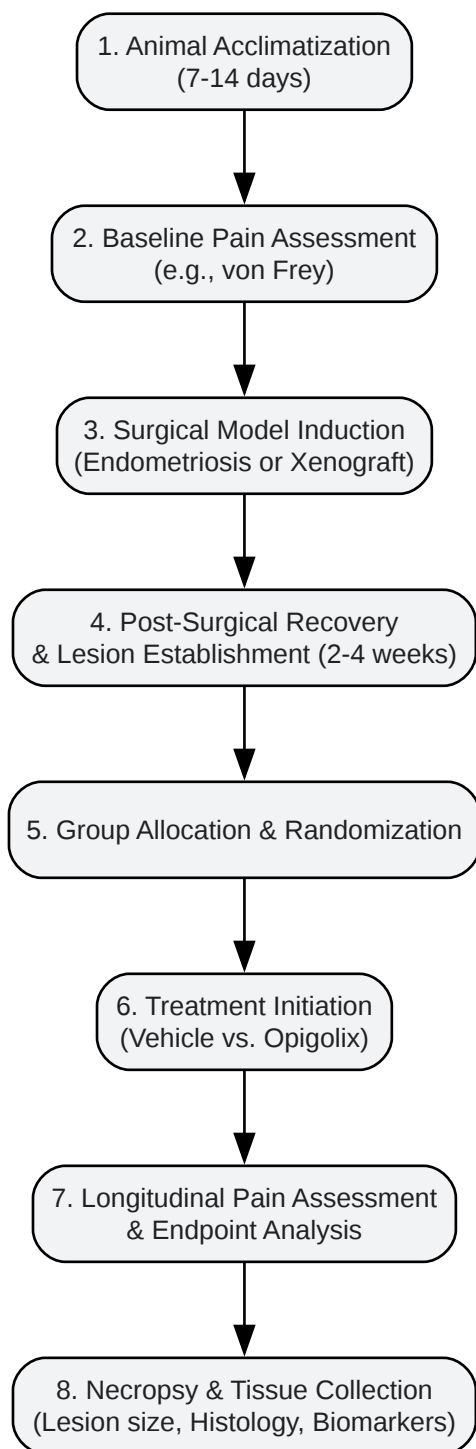
Opigolix (also known as Yseltly®) is a non-peptide, orally active, selective gonadotropin-releasing hormone (GnRH) antagonist. Unlike GnRH agonists which cause an initial flare-up of gonadotropin secretion, **Opigolix** provides rapid, competitive, and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces ovarian estradiol production, creating a hypoestrogenic state that directly addresses the hormone-dependent nature of diseases like endometriosis. Its mechanism offers a powerful tool for researchers to investigate the direct effects of estrogen deprivation on pain signaling and disease progression in a controlled, preclinical setting.

This document provides a comprehensive guide for researchers on the effective use of **Opigolix** in validated rodent models of endometriosis- and uterine fibroid-associated pelvic pain.

Scientific Foundation: Mechanism of Action

Opigolix exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in ovarian estradiol production is the primary driver of its efficacy in hormone-dependent conditions.





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